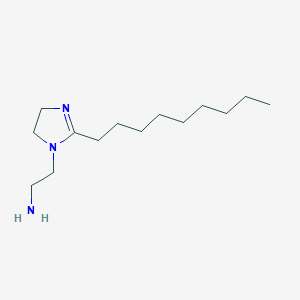
2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine is a compound belonging to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nonyl group attached to the imidazole ring, which can influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of nonylamine with glyoxal and ammonia, which forms the imidazole ring. The reaction conditions often include mild temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents can make the process more sustainable and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring or the nonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups like halogens or alkyl chains .
Applications De Recherche Scientifique
2-(2-Nonyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials
Propriétés
Numéro CAS |
57151-49-2 |
|---|---|
Formule moléculaire |
C14H29N3 |
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
2-(2-nonyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C14H29N3/c1-2-3-4-5-6-7-8-9-14-16-11-13-17(14)12-10-15/h2-13,15H2,1H3 |
Clé InChI |
UXMMZECSDNWPRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=NCCN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


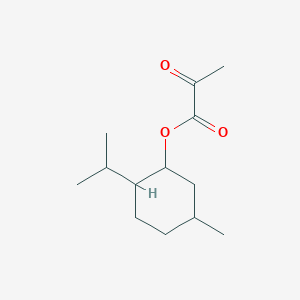


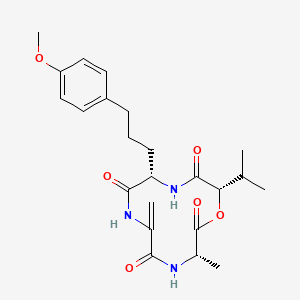
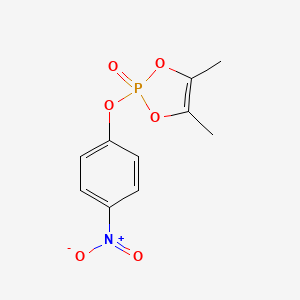
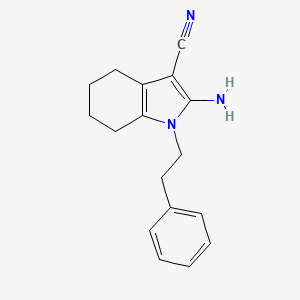

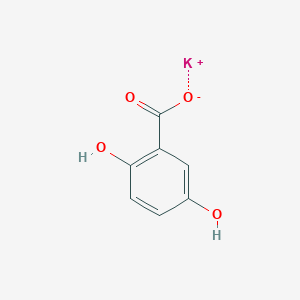
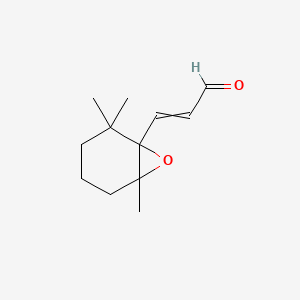
![5H-Benzo[a]phenothiazin-5-one, 6,9-dichloro-](/img/structure/B14631140.png)


![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)

